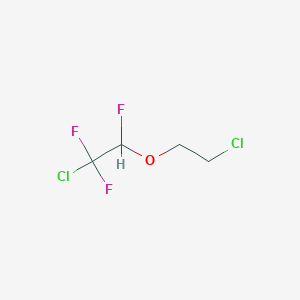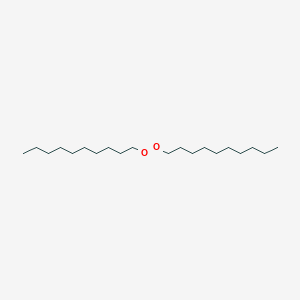
1-(Decylperoxy)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Decylperoxy)decane is an organic peroxide compound characterized by the presence of a peroxy group (-O-O-) attached to a decane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Decylperoxy)decane can be synthesized through the reaction of decane with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the formation of a hydroperoxide intermediate, which then undergoes further reaction to form the desired peroxide compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Decylperoxy)decane undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other organic compounds.
Reduction: Under specific conditions, this compound can be reduced to decane and other by-products.
Substitution: The peroxy group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include alcohols, ketones, and carboxylic acids.
Reduction: The primary product is decane, along with minor by-products.
Substitution: The products depend on the substituent introduced, such as halogenated decanes or other functionalized derivatives.
Applications De Recherche Scientifique
1-(Decylperoxy)decane has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: The compound’s oxidative properties are explored in studies related to cellular oxidative stress and signaling pathways.
Medicine: Research investigates its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Decylperoxy)decane involves the generation of free radicals through the homolytic cleavage of the peroxy bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Decane: A simple alkane with similar carbon chain length but lacking the peroxy group.
1-Decanol: An alcohol derivative of decane with a hydroxyl group.
Decanoic Acid: A carboxylic acid derivative of decane.
Comparison: 1-(Decylperoxy)decane is unique due to its peroxy group, which imparts distinct oxidative properties. Unlike decane, which is relatively inert, this compound can participate in oxidation and radical-initiated reactions. Compared to 1-decanol and decanoic acid, it has different reactivity and applications due to the presence of the peroxy group.
Propriétés
Numéro CAS |
91731-67-8 |
|---|---|
Formule moléculaire |
C20H42O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
1-decylperoxydecane |
InChI |
InChI=1S/C20H42O2/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Clé InChI |
OMMGZSUKFYZRCV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOOCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
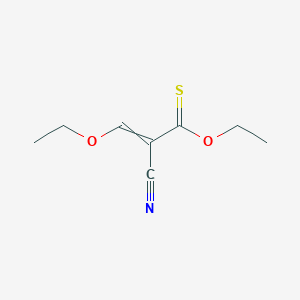
silane](/img/structure/B14359953.png)

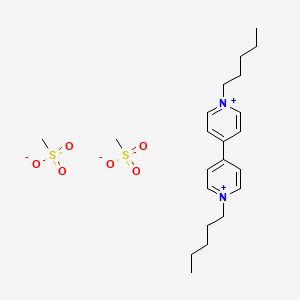
dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
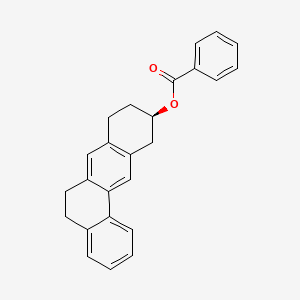
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
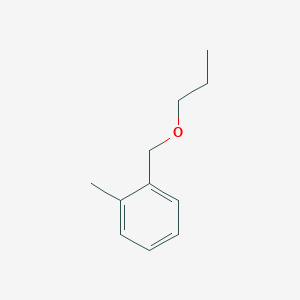
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
